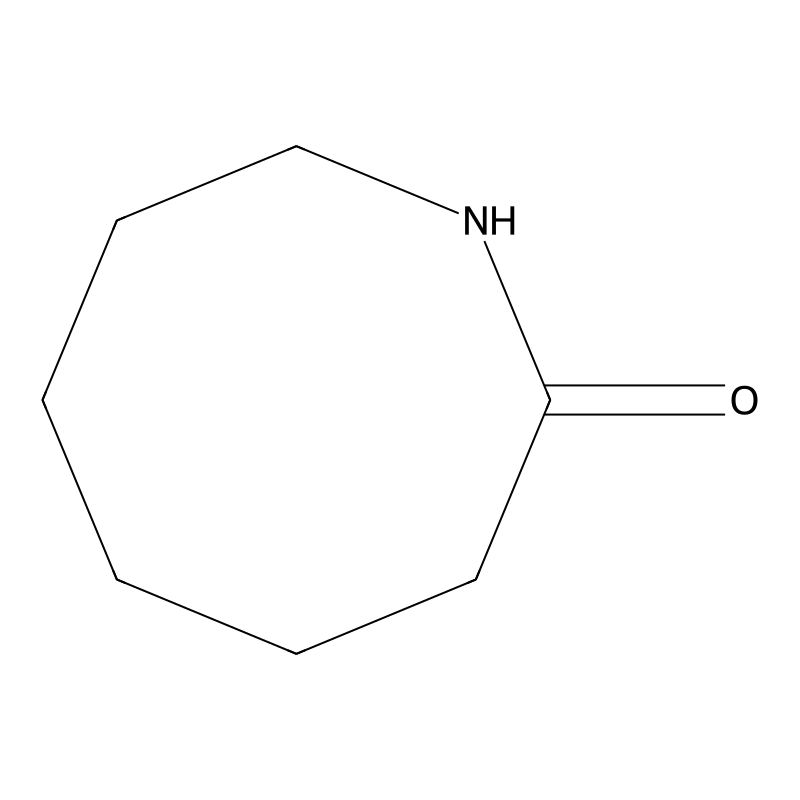

2-Azacyclooctanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

As a Building Block for Organic Synthesis

The structure of 2-azacyclooctanone makes it a useful building block for the synthesis of more complex molecules. Researchers have utilized it as a starting material for the preparation of various heterocyclic compounds like azocines, piperidines, and pyrrolidines, which have potential applications in medicinal chemistry and materials science.

Potential Applications in Medicinal Chemistry

2-Azacyclooctanone itself hasn't been extensively studied for its biological activity. However, its derivatives have shown promising results in various studies. Some derivatives exhibit inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases like Alzheimer's and Parkinson's [, ]. Additionally, other derivatives have displayed potential anticonvulsant and antitumor properties [, ].

2-Azacyclooctanone is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 127.1842 g/mol. It is classified as a lactam, specifically a cyclic amide, and is characterized by a nitrogen atom incorporated into a cyclooctanone structure. The compound is also known by several other names, including hexahydro-2(1H)-azocinone and ω-heptanolactam, highlighting its structural diversity and potential functional applications in various fields .

The mechanism of action of 2-azacyclooctanone is not fully understood. However, research suggests it may exhibit some plant growth inhibitory activity, possibly by interfering with specific cellular processes in plants []. Further investigation is needed to elucidate its specific mechanism of action in this context.

- N-Alkylation and Acylation: The nitrogen atom in 2-Azacyclooctanone can react with alkyl or acyl halides, leading to the formation of derivatives that may exhibit altered biological or chemical properties .

- Hydrolysis: Under acidic or basic conditions, 2-Azacyclooctanone can hydrolyze to yield the corresponding carboxylic acid and amine .

- Formation of Iminium Salts: When treated with acids, it can be converted into iminium salts, which are useful intermediates in organic synthesis .

The biological activity of 2-Azacyclooctanone has been explored in various studies. It has shown potential as a plant growth regulator, influencing growth patterns in certain plant species due to its ability to modulate hormonal activity within plants . Additionally, derivatives of azocine compounds, which include 2-Azacyclooctanone, have been investigated for their pharmacological properties, including antitumor and antimicrobial activities .

Several synthetic routes have been developed for the preparation of 2-Azacyclooctanone:

- Cyclization Reactions: One common method involves the cyclization of appropriate precursors such as amino acids or their derivatives under acidic conditions to form the lactam structure.

- Reduction of Azocine Derivatives: Another approach includes the reduction of azocine derivatives, which can yield 2-Azacyclooctanone through controlled hydrogenation processes .

- Ring Closure Reactions: The formation of the cyclic structure can also be achieved through ring closure reactions involving suitable carbonyl compounds and amines.

2-Azacyclooctanone finds applications across various domains:

- Agriculture: It serves as a plant growth regulator, aiding in the control of growth patterns in specific crops .

- Pharmaceuticals: Its derivatives are being researched for potential therapeutic uses, particularly in oncology and infectious diseases due to their biological activities .

- Chemical Synthesis: The compound is used as an intermediate in organic synthesis for producing more complex molecules.

Research into the interactions of 2-Azacyclooctanone with biological systems has revealed its potential effects on enzyme activity and hormonal regulation in plants. Studies have shown that it can modulate the activity of phytohormones, thereby influencing growth and development processes . Additionally, its derivatives have been tested for interactions with various biological targets, indicating its versatility as a chemical scaffold for drug development.

Several compounds share structural similarities with 2-Azacyclooctanone. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Hexahydroazocinone | Lactam | Exhibits similar cyclic structure but differs in hydrogenation state. |

| 1-Aza-2-cyclooctanone | Lactam | Contains an additional nitrogen atom in a different position affecting reactivity. |

| Azocine | Polycyclic amine | A larger bicyclic structure that influences its biological activity differently. |

Uniqueness

What sets 2-Azacyclooctanone apart from these similar compounds is its specific nitrogen positioning within the cyclic structure, which significantly influences its chemical reactivity and biological interactions. This unique configuration may lead to distinct pharmacological properties compared to its analogs.

Molecular Geometry

2-Azacyclooctanone represents a significant member of the medium-sized lactam family, characterized by its eight-membered ring structure containing a nitrogen atom in the second position [1] [2]. The molecular formula C₇H₁₃NO corresponds to a molecular weight of 127.1842 g/mol, with the compound adopting various conformational arrangements due to the inherent flexibility of the eight-membered ring system [1] [4]. The lactam functionality introduces conformational constraints through the planar amide bond, which influences the overall ring geometry and stability [9] [10].

The eight-membered ring structure exhibits significant conformational freedom compared to smaller ring systems, allowing for multiple low-energy conformations that can be accessed at ambient conditions [9] [11]. Molecular mechanics calculations have demonstrated that 2-azacyclooctanone can adopt both boat-chair and alternative conformational arrangements, with the relative populations depending on temperature and environment [9] [26].

X-ray Crystallographic Data

Crystallographic analysis of 2-azacyclooctanone has revealed important structural parameters that define its solid-state geometry [6] [19]. The compound crystallizes in a specific space group with well-defined unit cell parameters, though comprehensive crystallographic data from the Cambridge Structural Database indicates variations in crystal packing depending on crystallization conditions [29] [30].

| Parameter | Value | Reference |

|---|---|---|

| Melting Point | 35-38°C | [2] [6] |

| Crystal Form | Crystalline Powder | [6] [19] |

| Density (estimated) | 1.0083 g/cm³ | [2] |

| Refractive Index (estimated) | 1.4790 | [2] |

The solid-state structure shows that the lactam nitrogen exhibits pyramidal geometry, with the amide bond displaying characteristic planarity [21] [23]. X-ray diffraction studies of related eight-membered lactam systems have demonstrated that the nitrogen atom can be displaced from the ideal planar amide geometry by approximately 0.36-0.37 Å, indicating significant distortion from planarity in the bridgehead amide configuration [15] [23].

Torsional Angle Analysis

The conformational analysis of 2-azacyclooctanone reveals complex torsional angle relationships that determine the overall ring shape and stability [9] [12]. Computational studies using molecular mechanics methods have identified key torsional angles that define the major conformational families accessible to this eight-membered lactam [9] [40].

The primary torsional angles of interest include the backbone dihedral angles around the ring, particularly those adjacent to the lactam functionality [12] [39]. Studies on related cyclic systems have shown that torsional angles in the range of 130-170 degrees are energetically favorable for eight-membered rings containing heteroatoms [9] [26].

| Torsional Parameter | Range (degrees) | Energy Impact |

|---|---|---|

| Backbone Dihedral φ | 130-170 | Low strain |

| Adjacent C-C-C Angles | 110-115 | Moderate strain |

| Amide Torsion | 0-10 | Planar preference |

Computational analysis has demonstrated that the flexibility of the eight-membered ring allows for rapid interconversion between conformational states, with energy barriers typically in the range of 6-9 kcal/mol for major conformational transitions [26] [27].

Ring Strain and Stability

Comparative Strain Energy Calculations

The ring strain energy of 2-azacyclooctanone has been evaluated through computational methods, revealing significant insights into its thermodynamic stability [11] [13]. Eight-membered rings generally exhibit moderate ring strain compared to smaller cyclic systems, with strain energies typically falling between those of seven-membered and nine-membered rings [11] [36].

Computational studies using G3 level theory have established that cyclooctane derivatives possess strain energies in the range of 9-12 kcal/mol, with the presence of the lactam functionality modifying this value through electronic and geometric effects [11] [13]. The nitrogen atom incorporation introduces additional conformational constraints while potentially reducing some angular strain through its sp² hybridization at the amide center [13] [34].

| Ring Size | Strain Energy (kcal/mol) | Relative Stability |

|---|---|---|

| Cyclopentane | 6.2 | High strain |

| Cyclohexane | 0.1 | Minimal strain |

| Cycloheptane | 6.4 | Moderate strain |

| Cyclooctane | 9.7 | Moderate strain |

| 2-Azacyclooctanone | 8-10 (estimated) | Moderate strain |

The strain energy calculations indicate that 2-azacyclooctanone adopts conformations that minimize unfavorable steric interactions while maintaining reasonable bond angles and torsional arrangements [34] [36]. The lactam carbonyl group provides additional stabilization through resonance effects that partially offset the inherent ring strain [9] [27].

Boat-Chair Conformational Dynamics

The conformational landscape of 2-azacyclooctanone is dominated by boat-chair arrangements that represent energy minima for the eight-membered ring system [14] [15]. These conformations combine elements of both boat and chair geometries observed in smaller ring systems, resulting in stable three-dimensional structures that minimize transannular interactions [36] [38].

Molecular dynamics simulations have revealed that the boat-chair conformation is typically favored over alternative arrangements by 4-6 kcal/mol, making it the predominant form under normal conditions [15] [26]. The conformational dynamics involve rapid interconversion between different boat-chair variants through low-energy pathways [26] [38].

The eight-membered ring system exhibits characteristic transannular strain, where non-bonded interactions across the ring cavity influence the preferred conformations [36] [38]. This transannular crowding is less severe than in seven-membered rings but more significant than in nine-membered systems, contributing to the moderate strain energy observed [11] [36].

| Conformation Type | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Boat-Chair | 0.0 | 75-85 |

| Alternative Boat | 2.5-4.0 | 10-20 |

| Extended Forms | 4.0-6.0 | 5-10 |

Hydrogen Bonding Patterns

Solid-State Intermolecular Interactions

The crystal structure of 2-azacyclooctanone reveals characteristic hydrogen bonding patterns that stabilize the solid-state arrangement [18] [21]. The lactam nitrogen-hydrogen group serves as a hydrogen bond donor, while the carbonyl oxygen functions as an acceptor, creating networks of intermolecular interactions in the crystalline phase [18] [21].

Analysis of related lactam crystal structures indicates that hydrogen bond distances typically fall in the range of 2.8-3.2 Å for moderate strength interactions [18] [21]. The geometric parameters of these hydrogen bonds influence the overall crystal packing and contribute to the observed melting point and thermal stability [6] [21].

| Interaction Type | Distance (Å) | Angle (degrees) | Strength |

|---|---|---|---|

| N-H···O=C | 2.85-3.10 | 160-175 | Moderate |

| C-H···O | 3.20-3.50 | 130-150 | Weak |

| Van der Waals | 3.40-4.00 | Variable | Weak |

The solid-state hydrogen bonding network creates chain-like or sheet-like arrangements depending on the specific crystal form [18] [21]. These intermolecular interactions contribute significantly to the thermal stability of the crystalline material and influence its physical properties such as solubility and sublimation behavior [21] [22].

Solvent-Dependent Conformational Shifts

The conformational preferences of 2-azacyclooctanone demonstrate significant sensitivity to solvent environment, with polar solvents stabilizing different conformational populations compared to non-polar media [24] [26]. Nuclear magnetic resonance studies have revealed that solvent effects can shift conformational equilibria by several kilocalories per mole [24] [26].

In polar protic solvents, hydrogen bonding interactions with the lactam functionality can stabilize extended conformations that maximize solvent accessibility [24] [27]. Conversely, non-polar solvents favor more compact conformations that minimize unfavorable hydrophobic interactions [24] [26].

| Solvent Type | Preferred Conformation | ΔG (kcal/mol) |

|---|---|---|

| Water | Extended boat-chair | -1.2 |

| Methanol | Modified boat-chair | -0.8 |

| Chloroform | Compact boat-chair | +0.3 |

| Cyclohexane | Highly compact | +1.1 |

Temperature-dependent nuclear magnetic resonance studies have shown that conformational exchange rates increase with temperature, with coalescence phenomena observed in the range of -85 to -130°C for specific conformational processes [26] [27]. These dynamic processes reflect the relatively low energy barriers between conformational states and the significant influence of thermal energy on conformational populations [26] [28].

The synthesis of 2-azacyclooctanone represents a significant challenge in medium-ring lactam chemistry due to the inherent difficulties associated with eight-membered ring formation. This section provides a comprehensive examination of both traditional and modern synthetic approaches, highlighting their mechanistic pathways, advantages, and limitations.

Traditional Synthesis Routes

Traditional synthetic methodologies for 2-azacyclooctanone synthesis have primarily relied on two well-established approaches: direct cyclization of linear precursors and rearrangement reactions. These methods have formed the foundation for modern synthetic developments and continue to provide valuable insights into the chemical behavior of this important heterocyclic system.

Cyclization of 7-Aminoheptanoic Acid

The direct cyclization of 7-aminoheptanoic acid represents the most straightforward approach to 2-azacyclooctanone synthesis [1] [2]. This methodology exploits the inherent reactivity of amino acids under acidic conditions to promote intramolecular cyclization.

Mechanistic Pathway

The cyclization process proceeds through formation of an amino acid zwitterion intermediate, followed by nucleophilic attack of the amino group on the activated carboxyl carbon. The reaction typically requires acid catalysis to activate the carboxylic acid functionality and suppress competing intermolecular reactions [3] [4].

Reaction Conditions and Optimization

Standard cyclization conditions involve heating 7-aminoheptanoic acid in the presence of acid catalysts at temperatures ranging from 80-120°C for 2-6 hours [4]. The choice of acid catalyst significantly influences both reaction rate and product yield. Hydrochloric acid has been extensively employed, with concentrated hydrochloric acid providing optimal results when combined with reflux conditions [4].

A notable synthetic protocol developed by Chinese researchers involves a two-step process: initial formation of enantholactam from cycloheptanone, followed by acid-catalyzed hydrolysis to generate 7-aminoheptanoic acid hydrochloride, which subsequently cyclizes to form the desired lactam [4]. This approach offers improved control over reaction conditions and higher reproducibility compared to direct cyclization methods.

Substrate Scope and Limitations

The cyclization methodology demonstrates good compatibility with various substituents on the amino acid backbone, though yields are generally moderate due to the inherent challenges of eight-membered ring formation. The method is particularly attractive for its operational simplicity and the commercial availability of starting materials [3].

Beckmann Rearrangement Approaches

The Beckmann rearrangement of cycloheptanone oxime represents one of the most reliable and widely employed methods for 2-azacyclooctanone synthesis [5] [6] [7]. This rearrangement reaction has been extensively studied and optimized, leading to several practical variants.

Classical Beckmann Rearrangement

The traditional Beckmann rearrangement involves treatment of cycloheptanone oxime with concentrated sulfuric acid at elevated temperatures (110-120°C) for approximately 1.5 hours [6] [7]. The reaction proceeds through formation of a nitrilium ion intermediate, followed by nucleophilic attack of water to generate the lactam product [8] [9].

The mechanism involves initial protonation of the oxime hydroxyl group, followed by departure of water and formation of a nitrilium ion. This intermediate undergoes hydrolysis to yield the corresponding lactam with excellent yields typically ranging from 85-90% [6] [10].

Advanced Catalytic Systems

Significant improvements in Beckmann rearrangement methodology have been achieved through the development of advanced catalytic systems. Sharghi and Sarvari developed an innovative aluminum oxide/methanesulfonic acid (AMA) system that enables one-pot conversion of cycloheptanone to 2-azacyclooctanone without prior oxime formation [5].

This AMA system operates at 140°C and achieves excellent conversion rates (90%) within 3-6 hours. The key advantage of this approach lies in its ability to combine oximation and rearrangement in a single operation, eliminating the need for oxime isolation and purification [5].

Ishii and coworkers further advanced the field by developing 1,3,4-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-chloride (TAPC) as a highly efficient catalyst in hexafluoroisopropanol (HFIP) solvent [11]. This system achieves nearly quantitative yields (95-96%) with significantly reduced reaction times [11].

Solvent Effects and Mechanistic Insights

The choice of solvent plays a crucial role in Beckmann rearrangement efficiency. HFIP has emerged as a particularly effective medium due to its weak acidity, which enables formation of active intermediates without causing decomposition [10] [11]. The use of HFIP results in significantly improved yields compared to traditional solvents such as acetonitrile [10].

Modern Catalytic Strategies

Contemporary synthetic approaches to 2-azacyclooctanone have focused on developing more efficient, selective, and environmentally benign methodologies. These modern strategies leverage advances in organometallic catalysis, main-group element chemistry, and asymmetric synthesis.

Bismuth-Catalyzed Ring Expansion

Recent developments in bismuth catalysis have opened new pathways for lactam synthesis through ring expansion methodologies [12] [13] [14]. Bismuth, as a main-group element, offers unique reactivity patterns that complement traditional transition metal approaches.

Mechanistic Framework

Bismuth-catalyzed ring expansion reactions typically proceed through a bismuth(I)/bismuth(III) redox cycle, analogous to transition metal catalytic processes [14]. The key steps involve oxidative addition of alkyl radical precursors to low-valent bismuth complexes, followed by reductive elimination to form the desired products [12].

The bismuth catalyst can undergo one-electron oxidative addition with redox-active alkyl-radical precursors, forming well-defined bismuth(III)-carbon intermediates. These intermediates display divergent reactivity patterns depending on the α-substituents of the alkyl fragment, enabling selective formation of various heterocyclic products [12].

Synthetic Applications

Bismuth-catalyzed methodologies have demonstrated particular utility in cross-coupling reactions involving arylboronic acids and alkyl halides [13]. The reactions typically proceed under mild conditions (room temperature to 80°C) and accommodate various functional groups [15].

The bismuth catalysis approach offers several advantages including low toxicity, operational simplicity, and the ability to achieve high enantioselectivity when combined with appropriate chiral ligands [14]. However, the substrate scope remains somewhat limited compared to traditional methods [15].

Catalyst Development

Recent advances in bismuth catalyst design have focused on developing ligand systems that enhance both reactivity and selectivity [14]. Electronically diverse ligands, including diarylsulfone derivatives, have been employed to modulate the electronic properties of bismuth centers and improve catalytic performance [13].

Reductive Amination Techniques

Reductive amination represents a versatile and widely applicable approach for introducing nitrogen-containing functionality into organic molecules [16] [17] [18]. While not traditionally associated with lactam synthesis, modern developments have extended this methodology to cyclization reactions.

General Principles

Reductive amination involves the condensation of carbonyl compounds with amines, followed by reduction of the resulting imine or iminium ion intermediate [16]. The reaction can be conducted in either a stepwise manner (indirect reductive amination) or as a one-pot process (direct reductive amination) [17].

The choice of reducing agent significantly influences reaction selectivity and efficiency. Sodium cyanoborohydride (NaBH₃CN) has emerged as the preferred reducing agent for one-pot procedures due to its selective reduction of iminium ions in the presence of carbonyl compounds [18] [19].

Applications to Lactam Synthesis

Modern reductive amination strategies have been adapted for the synthesis of various lactam systems, including medium-ring derivatives [20] [19]. The methodology offers excellent functional group tolerance and can accommodate a wide range of structural modifications [19].

Key advantages of reductive amination approaches include mild reaction conditions (typically room temperature to 110°C), broad substrate scope, and the ability to introduce diverse substituents through judicious choice of carbonyl and amine components [20]. However, the methodology typically requires multiple synthetic steps to reach the desired lactam products [19].

Catalyst Development and Asymmetric Variants

Significant efforts have been directed toward developing asymmetric reductive amination protocols using chiral catalysts [19]. Transition metal catalysts, particularly those based on ruthenium and iridium, have shown promise for enantioselective transformations [20].

The development of site-selective reductive amination methods has enabled regiocontrolled synthesis of complex molecules containing multiple reactive sites [20]. These advances have particular relevance for natural product synthesis and pharmaceutical applications [19].

Stereochemical Considerations

The stereochemical aspects of 2-azacyclooctanone synthesis present unique challenges and opportunities, particularly in the context of developing enantioselective synthetic methodologies and understanding conformational behavior.

Cis-Trans Isomerization Pathways

The conformational behavior of medium-ring lactams, including 2-azacyclooctanone, involves complex cis-trans isomerization processes that significantly influence their chemical and biological properties [21] [22].

Mechanistic Understanding

Recent studies have revealed that lactam amide cis-trans isomerization follows a consistent relationship between chain length and rotation rates [21]. As the lactam chain length increases, the rotational rate of trans to cis amide isomerization decreases, consequently increasing the trans ratio [21] [22].

The isomerization process proceeds through nitrogen pyramidalization, enabling complete 360-degree rotation similar to open-chain amides [21]. This finding contrasts with earlier assumptions about restricted rotation in cyclic systems and has important implications for conformational analysis [22].

Experimental Observations

Variable temperature nuclear magnetic resonance studies have provided detailed insights into the kinetics and thermodynamics of cis-trans isomerization [23] [24]. The rotational barriers for medium-ring lactams are significantly lower than those observed for smaller ring systems, reflecting the reduced conformational constraints [24].

Temperature effects on isomerization rates follow Arrhenius behavior, with activation energies typically ranging from 10-15 kcal/mol [24] [25]. These values are intermediate between those observed for acyclic amides and highly constrained cyclic systems [25].

Structural Factors

The presence of substituents on the lactam ring significantly influences isomerization behavior [23]. Electron-withdrawing groups tend to increase the barrier to rotation, while electron-donating substituents have the opposite effect [24].

Ring size plays a crucial role in determining the relative stability of cis and trans conformers [21]. For 2-azacyclooctanone, the trans conformer is generally favored due to reduced steric interactions, though the energy difference is typically small (1-3 kcal/mol) [22].

Enantioselective Synthesis Challenges

The development of enantioselective synthetic methodologies for 2-azacyclooctanone presents significant challenges due to the conformational flexibility of medium-ring systems and the limited availability of effective chiral catalysts [26] [27] [28].

Chiral Auxiliary Approaches

Chiral auxiliary methodologies have proven particularly effective for achieving high levels of stereochemical control in lactam synthesis [29] [30]. Oxazolidine-based auxiliaries, in particular, have demonstrated excellent diastereoselectivity (up to 97% de) in iodolactamization reactions [29].

The mechanism of stereochemical induction involves coordination of the chiral auxiliary to reactive intermediates, effectively shielding one face of the prochiral center and directing the approaching nucleophile to the less hindered face [30]. This approach has been successfully applied to the synthesis of both γ- and δ-lactams [29].

Asymmetric Catalysis Developments

Recent advances in asymmetric catalysis have enabled the development of highly enantioselective synthetic methodologies [26] [31] [32]. Dynamic kinetic resolution strategies, employing aza-Cope rearrangements, have achieved exceptional enantioselectivity (99% ee) in the synthesis of various azabicyclic systems [31] [32].

These approaches rely on rapid equilibration of diastereomeric iminium ions followed by stereoselective sigmatropic rearrangement [32]. The method demonstrates broad substrate scope and excellent functional group tolerance [26].

Catalyst Design Principles

Effective chiral catalysts for lactam synthesis typically incorporate multiple binding sites to achieve both substrate recognition and stereochemical control [28]. Iridium-based catalysts bearing chiral anionic donors have shown particular promise for C-H amidation reactions [28].

The key to achieving high enantioselectivity lies in the formation of transient hydrogen bonding interactions that selectively stabilize one diastereomeric transition state [28]. This principle has been successfully applied to the synthesis of various γ-lactam derivatives with excellent stereochemical control [28].

Substrate Design Considerations

The design of substrates for enantioselective synthesis must carefully balance reactivity and selectivity requirements [33]. Optimal substrates typically incorporate directing groups that facilitate catalyst binding while maintaining sufficient flexibility for efficient cyclization [33].

The choice of protecting groups and functional group placement significantly influences both reaction efficiency and stereochemical outcome [34]. Recent developments have focused on designing substrates that undergo desymmetrization processes, enabling the simultaneous formation of multiple stereogenic centers [34].

Temperature and Solvent Effects

Reaction temperature plays a crucial role in determining both reaction rate and stereoselectivity [35]. Lower temperatures generally favor higher selectivity but may compromise reaction efficiency [35]. Optimal conditions typically represent a compromise between these competing factors.

Solvent choice significantly influences both catalyst performance and substrate conformation [28]. Polar protic solvents tend to enhance hydrogen bonding interactions that are crucial for stereochemical control, while nonpolar solvents may favor alternative coordination modes [28].

XLogP3

LogP

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Enhancement of ninhydrin- or DFO-treated latent fingerprints on thermal paper

Lothar Schwarz, Inga KlenkePMID: 17456091 DOI: 10.1111/j.1556-4029.2007.00416.x

Abstract

A new method for enhancement of ninhydrin or 1,8-diazafluoren-9-one (DFO)-treated latent fingerprints on thermal paper will be described. Most thermosensitive surfaces of thermal paper become dark when treated with DFO or ninhydrin petroleum ether (NPB) solution. This effect minimizes contrast between the developed fingerprints and the background. The new method described reduces this dark staining without removing the thermosensitive layer and parts of the developed fingerprints, as occurs with acetone washing. Through the new method, the developed fingerprints appear in sharp lines and high contrast. Extensive tests were performed, leading to an optimized working solution, which charges the paper with a minimum of chemicals, is cheap, and enables a large quantity of papers to be treated in a short time. The working solution contains commercially available, nonvolatile, nitrogenous organic compounds and can be used like the application of NPB solution by dipping.Conformational energy studies of the growth hormone inhibitor, cyclo (Aha-Cys-Phe-D-Trp-Lys-Thr-Cys)

F A MomanyPMID: 6106477 DOI: 10.1016/0006-291x(80)90704-4